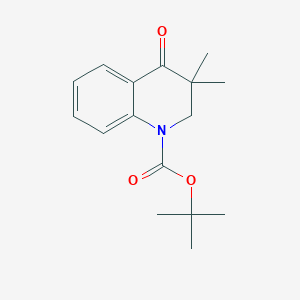
Acide 4-bromo-1H-indole-6-carboxylique
Vue d'ensemble
Description
4-Bromo-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1H-indole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1H-indole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés d'alcaloïdes
L'acide 4-bromoindole-6-carboxylique est utilisé dans la synthèse de divers dérivés d'alcaloïdes. Ces composés sont importants en raison de leur présence dans les produits naturels et les médicaments, jouant un rôle crucial en biologie cellulaire. Ils présentent une gamme d'activités biologiques et sont particulièrement importants dans le développement de traitements contre le cancer, les infections microbiennes et divers troubles .
Développement d'inhibiteurs de GSK-3
Ce composé sert d'inhibiteur potentiel de la Glycogen Synthase Kinase-3 (GSK-3), une protéine kinase impliquée dans le développement de la maladie d'Alzheimer et du trouble bipolaire. Les inhibiteurs de GSK-3 sont considérés comme des agents thérapeutiques prometteurs pour ces affections .
Inhibiteurs de ligase pour les agents antibactériens
Il agit comme un réactif pour la préparation d'inhibiteurs à base d'acide D-glutamique de la ligase MurD d'E. coli. Ces inhibiteurs sont essentiels au développement de nouveaux agents antibactériens, car ils peuvent potentiellement perturber la voie de synthèse de la paroi cellulaire bactérienne .
Inhibiteurs de la kinase des cellules T inductible par l'interleukine-2
Le composé est utilisé dans la préparation d'indolylindazoles et d'indolylpyrazolopyridines, qui servent d'inhibiteurs de la kinase des cellules T inductible par l'interleukine-2. Ces inhibiteurs sont importants dans la recherche immunologique et peuvent être utilisés pour moduler les réponses immunitaires .
Inhibiteurs de la voie Hedgehog
L'acide 4-bromoindole-6-carboxylique est impliqué dans la synthèse de conjugués d'amide avec le kétoprofène. Ces conjugués agissent comme des inhibiteurs de la transcription médiée par Gli1 dans la voie de signalisation Hedgehog, qui est un domaine d'intérêt majeur dans la recherche sur le cancer en raison de son rôle dans la croissance et la différenciation cellulaire .
Science des matériaux et synthèse chimique
En science des matériaux et synthèse chimique, ce composé est utilisé comme élément constitutif pour la construction de molécules complexes. Ses groupes fonctionnels bromo et acide carboxylique en font un réactif polyvalent pour diverses transformations organiques, contribuant à l'avancement des méthodologies synthétiques .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Bromo-1H-indole-6-carboxylic acid, also known as 4-Bromoindole-6-carboxylic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives. Specifically, 4-Bromoindole has been identified as a potential inhibitor of GSK-3 , a protein kinase involved in various cellular processes such as cell division and apoptosis.
Mode of Action
Given its structural similarity to other indole derivatives, it is likely that it interacts with its target proteins (such as gsk-3) by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . For instance, they have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 4-Bromo-1H-indole-6-carboxylic acid would depend on its specific targets and their roles in cellular processes.
Result of Action
The molecular and cellular effects of 4-Bromo-1H-indole-6-carboxylic acid’s action would depend on its specific targets and the pathways they are involved in. Given its potential inhibitory action on GSK-3 , it may influence processes such as cell division and apoptosis, potentially leading to effects such as slowed tumor growth in the case of cancer cells.
Analyse Biochimique
Biochemical Properties
4-Bromo-1H-indole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Bromo-1H-indole-6-carboxylic acid, have been shown to bind with high affinity to multiple receptors, which can lead to the modulation of various biological processes . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the stability and specificity of the binding.
Cellular Effects
4-Bromo-1H-indole-6-carboxylic acid has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, 4-Bromo-1H-indole-6-carboxylic acid may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-1H-indole-6-carboxylic acid involves several key processes. It can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 4-Bromo-1H-indole-6-carboxylic acid may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate certain signaling pathways by binding to receptors and inducing conformational changes that lead to downstream signaling events.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1H-indole-6-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 4-Bromo-1H-indole-6-carboxylic acid, can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Long-term exposure to 4-Bromo-1H-indole-6-carboxylic acid may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Bromo-1H-indole-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed in studies, where a certain dosage level is required to achieve a significant biological response. It is important to carefully determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-Bromo-1H-indole-6-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, indole derivatives have been shown to modulate the activity of enzymes involved in the biosynthesis and degradation of key metabolites . This can result in alterations in the levels of important biomolecules, such as amino acids, nucleotides, and lipids.
Transport and Distribution
The transport and distribution of 4-Bromo-1H-indole-6-carboxylic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and localization . Once inside the cell, 4-Bromo-1H-indole-6-carboxylic acid may accumulate in certain compartments or organelles, where it can exert its effects on cellular function. The distribution of the compound within tissues can also influence its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Bromo-1H-indole-6-carboxylic acid is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of 4-Bromo-1H-indole-6-carboxylic acid can also impact its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
4-bromo-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEJTFXNRYRHNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646435 | |
| Record name | 4-Bromo-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-27-9 | |
| Record name | 4-Bromo-1H-indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


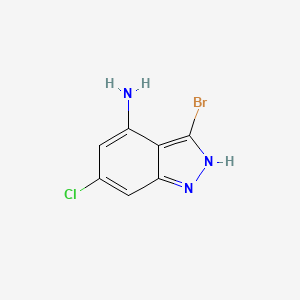
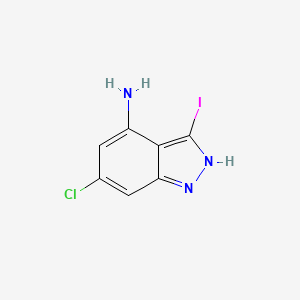
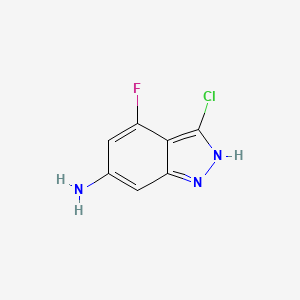
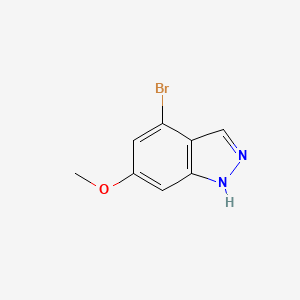
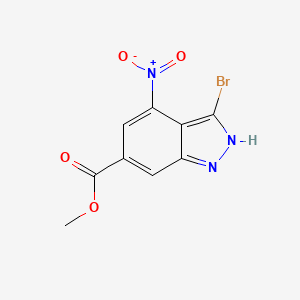
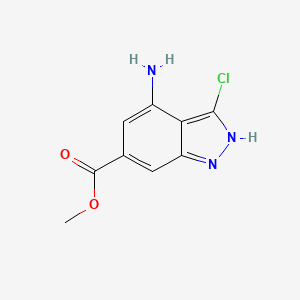



![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)

